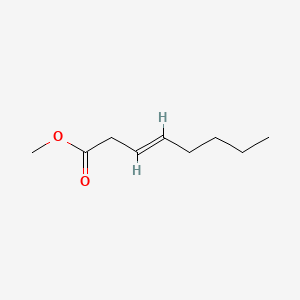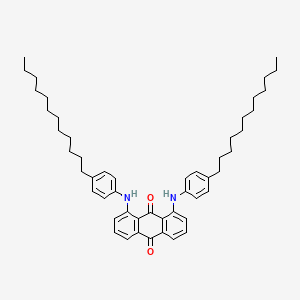![molecular formula C28H42Si2 B1609418 1,4-Bis[diméthyl[2-(5-norbornène-2-yl)éthyl]silyl]benzène CAS No. 307496-40-8](/img/structure/B1609418.png)
1,4-Bis[diméthyl[2-(5-norbornène-2-yl)éthyl]silyl]benzène
Vue d'ensemble
Description
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene is a chemical compound with the molecular formula C28H42Si2 and a molecular weight of 434.80 g/mol It is known for its unique structure, which includes two norbornene groups attached to a benzene ring via dimethylsilyl linkages
Applications De Recherche Scientifique
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene has several applications in scientific research:
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene typically involves the reaction of 1,4-dibromobenzene with dimethyl[2-(5-norbornen-2-yl)ethyl]silyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under reflux conditions . The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The norbornene groups can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield norbornene epoxides, while reduction could produce norbornane derivatives .
Mécanisme D'action
The mechanism of action of 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene involves its interaction with specific molecular targets and pathways. The norbornene groups can undergo ring-opening metathesis polymerization (ROMP), leading to the formation of polymers with unique properties . Additionally, the dimethylsilyl linkages provide flexibility and stability to the compound, enhancing its performance in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(dimethylsilyl)benzene: Lacks the norbornene groups, resulting in different reactivity and applications.
1,4-Bis(trimethylsilyl)benzene: Similar structure but with trimethylsilyl groups instead of dimethylsilyl, affecting its chemical properties.
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]toluene: Contains a toluene ring instead of benzene, leading to variations in its reactivity and applications.
Uniqueness
1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene is unique due to the presence of both norbornene and dimethylsilyl groups, which impart distinctive chemical and physical properties. These features make it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-[4-[2-(2-bicyclo[2.2.1]hept-5-enyl)ethyl-dimethylsilyl]phenyl]-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42Si2/c1-29(2,15-13-25-19-21-5-7-23(25)17-21)27-9-11-28(12-10-27)30(3,4)16-14-26-20-22-6-8-24(26)18-22/h5-12,21-26H,13-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALLAEJZRWYAHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CCC1CC2CC1C=C2)C3=CC=C(C=C3)[Si](C)(C)CCC4CC5CC4C=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408413 | |
| Record name | 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307496-40-8 | |
| Record name | 5,5′-[1,4-Phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis[bicyclo[2.2.1]hept-2-ene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307496-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


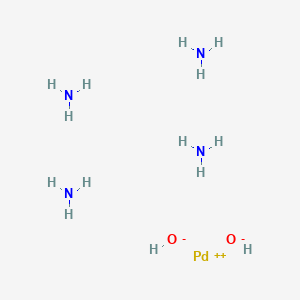

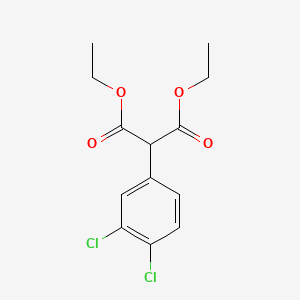
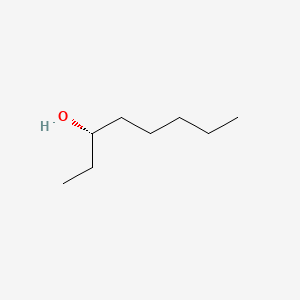
![Benzo[a]pyrene-7,8-d2](/img/structure/B1609342.png)

